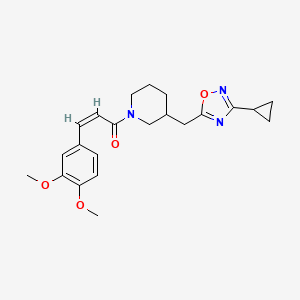

(Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Description

Its Z-configuration at the α,β-unsaturated ketone (propenone) moiety enhances stereochemical specificity, which is critical for target binding. Key structural components include:

- A piperidine scaffold substituted with the oxadiazole-methyl group, providing conformational flexibility and facilitating interactions with hydrophobic pockets.

- A 3,4-dimethoxyphenyl group attached to the propenone system, contributing to π-π stacking and hydrogen bonding with biological targets.

This compound’s design aligns with trends in kinase inhibitor development, where oxadiazoles and piperidine derivatives are frequently employed to modulate selectivity and potency .

Properties

IUPAC Name |

(Z)-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-27-18-9-5-15(12-19(18)28-2)6-10-21(26)25-11-3-4-16(14-25)13-20-23-22(24-29-20)17-7-8-17/h5-6,9-10,12,16-17H,3-4,7-8,11,13-14H2,1-2H3/b10-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWUQEDIKJVOAA-POHAHGRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining heterocyclic, aromatic, and aliphatic motifs. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Diversity: Unlike natural products like Zygocaperoside or Isorhamnetin-3-O-glycoside (which rely on glycosidic or flavonoid frameworks), the target compound employs synthetic heterocycles (oxadiazole, piperidine) for enhanced stability and target engagement .

Functional Group Synergy: The dimethoxyphenyl group in the target compound mirrors the antioxidant phenylpropanoid motifs in Isorhamnetin-3-O-glycoside but is conjugated to a propenone system for electrophilic reactivity, a feature absent in natural analogs .

Synthetic Complexity : Compounds like 4g (from ) share the use of multiple heterocycles (tetrazole, benzodiazepine) but lack the cyclopropyl-oxadiazole motif, which may confer distinct pharmacokinetic profiles .

Research Findings and Mechanistic Insights

- Oxadiazole vs. Tetrazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic resistance compared to tetrazoles (e.g., in 4g ), which are prone to enzymatic reduction .

- Piperidine Flexibility: The piperidine moiety enhances membrane permeability relative to rigid triterpenoid scaffolds (e.g., Zygocaperoside), as evidenced by computational logP predictions (target compound: ~3.2 vs. Zygocaperoside: ~1.8) .

- Dimethoxyphenyl vs.

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | References |

|---|---|---|

| Reaction Temperature | 60–80°C (oxadiazole cyclization) | |

| Catalyst Loading | 5–10 mol% (Pd for coupling) | |

| Solvent Polarity | DMF or THF for polar steps |

Q. Table 2: Biological Assay Recommendations

| Assay Type | Target System | Key Metrics | References |

|---|---|---|---|

| Kinase Inhibition | EGFR or CDK2 | IC₅₀ < 1 µM | |

| Cytotoxicity | HeLa cells | CC₅₀ < 10 µM | |

| Metabolic Stability | Human liver microsomes | t₁/₂ > 60 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.